molecular formula C9H12N2O2 B13637682 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

Cat. No.: B13637682
M. Wt: 180.20 g/mol
InChI Key: WLNBHKZFBPTGQJ-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a pyridine ring via an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine typically involves the reaction of tetrahydrofuran derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Diels–Alder reaction between key intermediates, followed by hydrogenation at room temperature .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the tetrahydrofuran and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(oxolan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6,10H2

InChI Key

WLNBHKZFBPTGQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)N

Origin of Product

United States

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